Absolute Structural Confirmation of the Alpha-Anomer via Crystallography with KijD10
The high-resolution crystal structure of the C-3''-ketoreductase KijD10 in complex with NADP+ and dTDP-benzene confirms the enzyme's active site architecture is designed for the alpha-D-gluco configured product [1]. The binary and ternary complexes were solved to 2.0 Å resolution or better, revealing the specific hydrogen-bonding network that accommodates the 4-keto and 2,6-dideoxy features of the alpha-anomer. This provides definitive structural evidence that the alpha-configuration is not a synthetic artifact but the biologically relevant product.
| Evidence Dimension | Crystallographic validation of stereochemistry |
|---|---|
| Target Compound Data | dTDP-4-oxo-2,6-dideoxy-alpha-D-glucose (PDB Ligand ID: 3YN) bound in KijD10 active site at resolutions ≤2.0 Å |
| Comparator Or Baseline | Hypothetical beta-anomer or non-dTDP sugar; structure incompatible with observed electron density |
| Quantified Difference | The alpha-configuration is the only species observed in the solved crystal structures (PDB: 3RBV, 3RC1) |
| Conditions | X-ray diffraction analysis; KijD10 from Actinomadura kijaniata in complex with NADP+ |
Why This Matters
Purchasing the wrong anomer will result in a compound that cannot bind productively to downstream enzymes, rendering it useless for structural biology or biochemical characterization.
- [1] Kubiak, R.L. and Holden, H.M. Combined structural and functional investigation of a C-3''-ketoreductase involved in the biosynthesis of dTDP-L-digitoxose. Biochemistry, 2011, 50, 5905-5917. PMID: 21598943. View Source
